(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(1-naphthalen-1-ylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16;/h2-3,6-10H,1,4-5,11-13,18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCQGGQQMQFKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride typically involves the reaction of naphthalene derivatives with cyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce cyclohexyl derivatives. Substitution reactions can result in a variety of substituted naphthalene or cyclohexyl compounds .
Scientific Research Applications
(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride include:
- 1-(1-Isopropylcyclopropyl)methanamine hydrochloride
- 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
- 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthalene and cyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Biological Activity
(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride, commonly referred to as a synthetic cannabinoid, has garnered attention for its potential biological activities. This compound is structurally related to other cannabinoids and has been studied for its effects on various biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
Molecular Formula : C₁₃H₁₅N·HCl
Molecular Weight : 215.73 g/mol
Functional Groups : Primary amine, naphthalene ring
The compound's unique structure contributes to its interaction with biological targets, particularly within the endocannabinoid system.
The biological activity of this compound primarily involves its action on cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control.
- CB1 Receptor Agonism : The compound exhibits affinity for CB1 receptors in the central nervous system, influencing neurotransmitter release and modulating pain pathways.
- CB2 Receptor Interaction : Interaction with CB2 receptors may mediate anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Analgesic Effects : Studies have demonstrated its potential as an analgesic agent through modulation of pain pathways via cannabinoid receptors.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses.
- Antitumor Activity : Preliminary findings suggest that it might inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Data Table: Biological Activities Overview
| Biological Activity | Mechanism | Reference Study |
|---|---|---|
| Analgesic | CB1 agonism | |
| Anti-inflammatory | CB2 interaction | |
| Antitumor | Apoptosis induction |
Case Study 1: Analgesic Properties
A study conducted on animal models evaluated the analgesic effects of this compound. Results indicated a significant reduction in pain response compared to control groups, suggesting effective modulation of pain pathways through CB1 receptor activation.
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The findings demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential application in treating inflammatory diseases.
Case Study 3: Antitumor Activity
Research focused on the antitumor potential of this compound revealed that it inhibited growth in several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Modifications to the naphthalene moiety or cyclohexyl group can enhance receptor affinity and selectivity. For instance:
- Substituent Variations : Altering substituents on the naphthalene ring has been shown to impact binding affinity to cannabinoid receptors.
- Chain Length Adjustments : Changes in the cyclohexyl chain length can affect lipophilicity and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride in laboratory settings?
- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution reactions. For example, hydroxylamine hydrochloride can be used in the presence of KOH in absolute ethanol under reflux conditions to form intermediates, followed by neutralization with acetic acid . Protective groups (e.g., methoxymethyl) may be employed to stabilize reactive cyclohexylamine derivatives during synthesis .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to minimize side products. Purification via recrystallization or column chromatography is often required .
Q. What analytical techniques are used to characterize the structural and chemical properties of this compound?
- Methodological Answer :
- X-ray crystallography resolves bond angles and stereochemistry (e.g., C–C bond lengths in naphthalene derivatives) .
- Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., cyclohexyl vs. naphthyl protons) and confirms purity .
- Mass spectrometry (MS) verifies molecular weight (e.g., 285.81 g/mol for similar hydrochlorides) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors .
- Waste Management : Segregate hydrochloride-containing waste and dispose via certified chemical waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of the hydrochloride salt?
- Methodological Answer :
- Factorial Design : Systematically vary parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst concentration to identify optimal conditions .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HCl or employ low-temperature crystallization to isolate the hydrochloride salt .
Q. What strategies address discrepancies between computational toxicity predictions and experimental data for this compound?
- Methodological Answer :
- In Silico-Experimental Integration : Compare predictions from tools like QSAR models with in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies .
- Contradiction Analysis : If computational models underestimate toxicity (e.g., hepatic effects), evaluate metabolite profiles using LC-MS to identify reactive intermediates (e.g., epoxides) not captured in silico .
Q. How can researchers design studies to assess the compound’s metabolic pathways and pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
